
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(4-morpholinylsulfonyl)-2-naphthyl methyl ether (also known as BMS-806) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BMS-806 is a small molecule inhibitor that targets the HIV-1 virus, which causes AIDS.
作用機序
The mechanism of action of BMS-806 involves the inhibition of the HIV-1 virus by targeting the viral capsid protein. The capsid protein is responsible for the assembly of the virus, and BMS-806 disrupts this process by binding to the protein and preventing it from forming the viral core. This prevents the virus from replicating and infecting other cells.
Biochemical and Physiological Effects
BMS-806 has been shown to have minimal toxicity and side effects in animal studies. The compound has also been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body. BMS-806 has been shown to have a long half-life, which means that it can remain in the body for an extended period of time.
実験室実験の利点と制限
One of the advantages of using BMS-806 in lab experiments is its specificity for the HIV-1 virus. This means that it can be used to study the virus and its mechanisms of action without affecting other cellular processes. However, one of the limitations of using BMS-806 is its cost, as it is a complex molecule that requires a multistep synthesis process.
将来の方向性
There are several future directions for the research and development of BMS-806. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the further study of the compound's potential applications in treating other viral infections and cancer. Additionally, BMS-806 could be used as a tool in studying the mechanism of action of the HIV-1 virus and other viruses. Overall, BMS-806 has shown promising results in scientific research and has the potential to be a valuable tool in drug development.
合成法
The synthesis method of BMS-806 involves a multistep process that starts with the preparation of 2-naphthol. The 2-naphthol is then reacted with chlorosulfonic acid to form 2-naphthyl chlorosulfonate. The 2-naphthyl chlorosulfonate is then reacted with morpholine to form 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene. The final step involves the reaction of 1,6-bis(4-morpholinylsulfonyl)-2-naphthalene with methyl iodide to form BMS-806.
科学的研究の応用
BMS-806 has been extensively studied for its potential applications in drug development. The compound has shown promising results in inhibiting the HIV-1 virus by targeting the viral capsid protein. BMS-806 has also been studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, BMS-806 has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
特性
分子式 |
C19H24N2O7S2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
4-(6-methoxy-5-morpholin-4-ylsulfonylnaphthalen-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C19H24N2O7S2/c1-26-18-5-2-15-14-16(29(22,23)20-6-10-27-11-7-20)3-4-17(15)19(18)30(24,25)21-8-12-28-13-9-21/h2-5,14H,6-13H2,1H3 |
InChIキー |
PJQCEVNIUBQTOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
正規SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
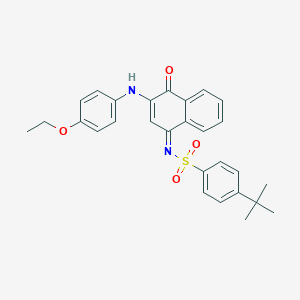
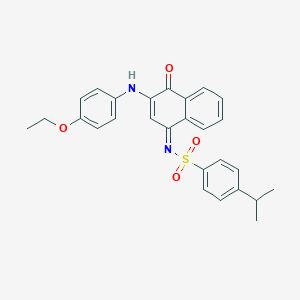

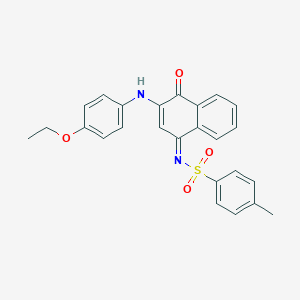

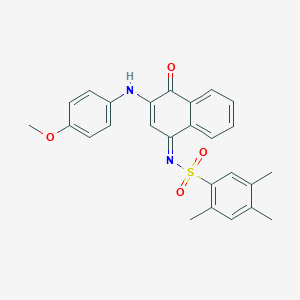

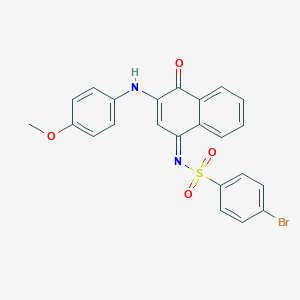
![N-(2-naphthylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281525.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)